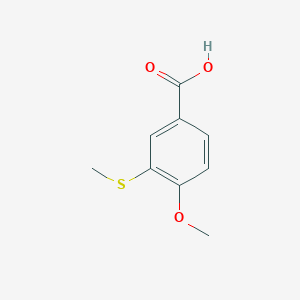

4-Methoxy-3-(methylthio)benzoic acid

Overview

Description

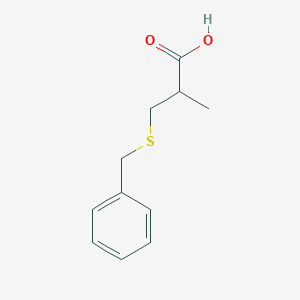

4-Methoxy-3-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Ion Rearrangements

4-Methoxy-3-(methylthio)benzoic acid demonstrates unique hydrogen/deuterium exchange and rearrangements in its molecular ion. These rearrangements lead to the formation of fragment ions that differ from those formed in similar compounds, such as o-methoxybenzoic acid. This characteristic can be crucial for detailed mass spectrometric studies and understanding molecular behavior under various conditions (Gillis & Porter, 1985).

2. Synthesis of Novel Compounds

The synthesis of new compounds, like 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester, employs this compound as a key precursor. This illustrates its role in facilitating the creation of complex chemical structures, potentially useful in various chemical and pharmaceutical applications (Ming & South, 2004).

3. Metabolism Studies in Anaerobic Bacteria

Research on the metabolism of methoxy substituents in aromatic compounds by anaerobic bacteria includes studies on this compound. Understanding how these bacteria metabolize such compounds can provide insights into environmental biodegradation processes and potential biotechnological applications (Deweerd, Saxena, Nagle, & Suflita, 1988).

4. Electrosynthesis and Catalysis

Its use in the electrosynthesis of various benzoic acid derivatives, such as 3,5-dimethoxy-4-methyl benzoic acid, demonstrates its potential in the field of electrochemical catalysis and synthesis. This can be particularly relevant in designing more efficient and eco-friendly chemical synthesis pathways (Sinha, Mandal, & Chandrasekaran, 2000).

5. Luminescent Properties in Coordination Compounds

This compound derivatives are explored in the synthesis of lanthanide coordination compounds, impacting the photophysical properties of these materials. This research is pivotal in the development of new materials with specific luminescent properties, useful in various optical and electronic applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mechanism of Action

Target of Action

It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .

Mode of Action

It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.

Biochemical Pathways

Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .

Pharmacokinetics

The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxy-3-(methylthio)benzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in the synthesis of other compounds or as inhibitors of certain enzymes

Cellular Effects

It is plausible that, like other benzoic acid derivatives, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

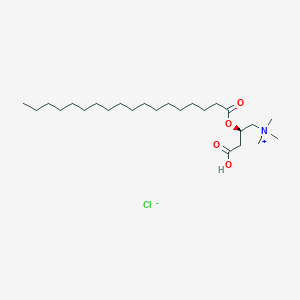

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

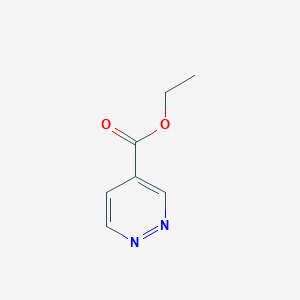

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)